molecular formula C18H16N2O B1653929 2-[4-(Benzyloxy)phenyl]pyridin-4-amine CAS No. 2055119-22-5

2-[4-(Benzyloxy)phenyl]pyridin-4-amine

Cat. No. B1653929
CAS RN: 2055119-22-5
M. Wt: 276.3
InChI Key: KGZBEXICOGAKKB-UHFFFAOYSA-N
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Description

“2-[4-(Benzyloxy)phenyl]pyridin-4-amine” is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.34 . The IUPAC name for this compound is 2-(4-(benzyloxy)phenyl)pyridin-4-amine .


Synthesis Analysis

While specific synthesis methods for “2-[4-(Benzyloxy)phenyl]pyridin-4-amine” were not found, general methods for synthesizing similar compounds involve the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The InChI code for “2-[4-(Benzyloxy)phenyl]pyridin-4-amine” is 1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20) .

Scientific Research Applications

Anticancer Activity

The compound 2-[4-(Benzyloxy)phenyl]pyridin-4-amine has been studied for its potential anticancer properties. A novel series of derivatives of this compound was designed and synthesized, showing promising results as an EGFR kinase inhibitor . One such derivative, referred to as compound 6f, demonstrated potent antiproliferative effects against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). It was particularly effective against the A549 cell line with an IC50 value of 5.6 µM and also induced apoptosis in cancer cells .

Mechanism of Action

Target of Action

The primary target of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

2-[4-(Benzyloxy)phenyl]pyridin-4-amine interacts with EGFR kinase, inhibiting its activity . This inhibition prevents the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation.

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway is crucial in regulating cell proliferation, survival, differentiation, and other cellular functions. By inhibiting EGFR kinase, the compound disrupts this pathway, leading to decreased cell proliferation.

Result of Action

The result of the action of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine is the inhibition of cell proliferation. In particular, it has shown potent antiproliferative results against the A549 cancer cell line .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBEXICOGAKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259246
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzyloxy)phenyl]pyridin-4-amine

CAS RN

2055119-22-5
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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